2-(4-Fluorophenyl)propanal

描述

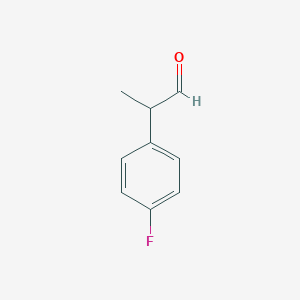

2-(4-Fluorophenyl)propanal (CAS: 279683-49-7) is an aromatic aldehyde with the molecular formula C₉H₉FO and a molecular weight of 152.17 g/mol . Its structure consists of a propanal chain (CH₃-CHO) substituted at the β-carbon with a 4-fluorophenyl group. The fluorine atom at the para position of the benzene ring enhances electron-withdrawing effects, influencing reactivity and stability. This compound is used in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and intermediates, due to its aldehyde functionality and fluorinated aromatic system .

Structure

3D Structure

属性

IUPAC Name |

2-(4-fluorophenyl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANCPBXTNIZNIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457861 | |

| Record name | 2-(4-fluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189445-63-4 | |

| Record name | 2-(4-fluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

相似化合物的比较

Comparison with Structurally Similar Compounds

3-(4-Fluorophenyl)propanal (4d)

- Molecular Formula : C₉H₉FO

- Molecular Weight : 152.17 g/mol

- Key Differences: Structural isomerism: The aldehyde group is at the γ-position relative to the 4-fluorophenyl group, compared to the β-position in 2-(4-fluorophenyl)propanal.

- Synthetic Relevance : Used in the synthesis of phosphonic acid analogues of homophenylalanine, highlighting its utility in medicinal chemistry .

2-Chloro-3-(4-fluorophenyl)propanal

- Molecular Formula : C₉H₈ClFO

- Molecular Weight : 186.61 g/mol

- Key Differences :

- Substitution: A chlorine atom replaces a hydrogen on the α-carbon of the propanal chain.

- Reactivity: The electron-withdrawing chlorine increases electrophilicity at the aldehyde group, enhancing susceptibility to nucleophilic attack.

- Applications : High-yield synthetic routes (95% purity) suggest its importance in producing halogenated intermediates .

4-Fluoromethcathinone (4-FMC)

- Molecular Formula: C₁₀H₁₂FNO

- Molecular Weight : 181.21 g/mol

- Key Differences: Functional Group: Ketone (propan-1-one) instead of an aldehyde, with a methylamino group at the β-position. Bioactivity: Acts as a central nervous system stimulant due to structural similarity to cathinone derivatives.

- Properties : Water-soluble hydrochloride salt; synthetic pathways involve temporary color changes during salt formation .

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

- Molecular Formula : C₁₆H₁₃FO₂

- Molecular Weight : 256.28 g/mol

- Key Differences: Conjugated System: α,β-unsaturated ketone with methoxy and fluorophenyl substituents. Electronic Effects: The enone system enables conjugation, while methoxy groups donate electrons, altering reactivity in cycloaddition or Michael addition reactions.

- Structural Data : Single-crystal X-ray studies confirm planar geometry and intermolecular interactions .

3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic Acid

- Molecular Formula : C₁₁H₁₃FO₂

- Molecular Weight : 196.22 g/mol

- Key Differences: Functional Group: Carboxylic acid replaces the aldehyde. Substitution: Methyl groups on both the aromatic ring and propanoic chain increase steric hindrance.

- Applications : Serves as a pharmaceutical intermediate, with synthesis focusing on regioselective methylation and fluorination .

Data Table: Comparative Analysis

Research Findings and Key Observations

Electronic Effects : Fluorine at the para position enhances stability and directs electrophilic substitution in the aromatic ring. For example, this compound undergoes regioselective reactions at the ortho position due to fluorine’s electron-withdrawing nature .

Reactivity Trends: Aldehydes (e.g., 2-(4-FP)propanal) are more reactive toward nucleophiles than ketones (e.g., 4-FMC) due to less steric hindrance and higher electrophilicity . Chlorinated analogues (e.g., 2-chloro-3-(4-FP)propanal) show increased reactivity in SN² reactions compared to non-halogenated counterparts .

Structural Insights: X-ray crystallography of 3-(4-FP)-1-(4-MeO-PH)enone reveals planar geometry and π-π stacking, critical for designing conjugated systems in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。